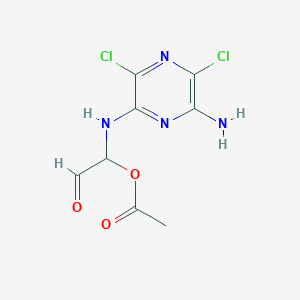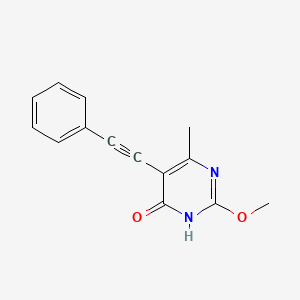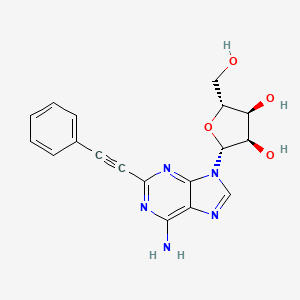![molecular formula C23H22FN5 B12928393 6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine CAS No. 625080-71-9](/img/no-structure.png)
6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of fluorine, naphthalene, and piperazine groups in its structure contributes to its unique chemical properties and biological activities.
準備方法
The synthesis of 6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Naphthalene Group: The naphthalene group is introduced through a nucleophilic substitution reaction, where a naphthylmethyl halide reacts with the quinazoline core.
Incorporation of the Piperazine Ring: The piperazine ring is attached via a nucleophilic substitution reaction, where a piperazine derivative reacts with the quinazoline core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another quinazoline-based tyrosine kinase inhibitor with applications in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors, used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorine atom, naphthalene group, and piperazine ring, which contribute to its distinct biological activities and potential therapeutic applications.
特性
| 625080-71-9 | |
分子式 |
C23H22FN5 |
分子量 |
387.5 g/mol |
IUPAC名 |
6-fluoro-N-(naphthalen-1-ylmethyl)-7-piperazin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C23H22FN5/c24-20-12-19-21(13-22(20)29-10-8-25-9-11-29)27-15-28-23(19)26-14-17-6-3-5-16-4-1-2-7-18(16)17/h1-7,12-13,15,25H,8-11,14H2,(H,26,27,28) |
InChIキー |
KIBHFAJGIJGSFO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC5=CC=CC=C54)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


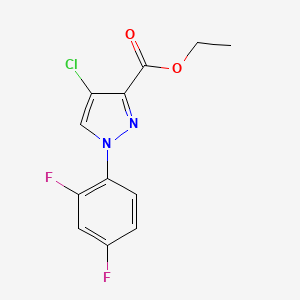
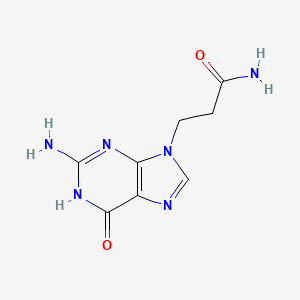
![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)

